Cas no 585-81-9 (3-Hydroxy-5-methylbenzoic acid)

3-Hydroxy-5-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Hydroxy-5-methylbenzoic acid

- 3-HYDROXY-5-METHYL-BENZOIC ACID

- 3,5-Cresotic Acid

- Benzoic acid,3-hydroxy-5-methyl-

- Benzoic acid, 3-hydroxy-5-methyl-

- 3-Hydroxy-5-methyl benzoic acid

- 3-methyl-5-oxidanyl-benzoic acid

- 3-hydroxy-5-methylbenzoicacid

- NSC28456

- PubChem18175

- 5-Hydroxy-m-toluic acid

- KSC494S9N

- 3-hydroxy-5-methylbenzoic aicd

- 3-methyl-5-hydroxy-benzoic acid

- CFXOUQXGRQXUSE-UHFFFAOYSA-N

- BDBM503918

- NSC 28456

- 3-HYDROXY-5-METHYL-BENZOICACID

- CL8088

- NSC-28456

- AKOS005259855

- Z1198232670

- SCHEMBL987044

- DTXSID00207219

- BDBM50391819

- 585-81-9

- CHEMBL2146905

- FT-0757074

- MFCD09833213

- A869405

- FS-2415

- W-203198

- SY012261

- AC-944

- EN300-84081

- CS-0030557

- AM84165

- AB52735

- AW5

- STL555376

- DB-072503

- BBL101580

-

- MDL: MFCD09833213

- インチ: 1S/C8H8O3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9H,1H3,(H,10,11)

- InChIKey: CFXOUQXGRQXUSE-UHFFFAOYSA-N

- ほほえんだ: O([H])C1C([H])=C(C(=O)O[H])C([H])=C(C([H])([H])[H])C=1[H]

計算された属性

- せいみつぶんしりょう: 152.04700

- どういたいしつりょう: 152.047

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.2143 (rough estimate)

- ゆうかいてん: 210°C

- ふってん: 351℃ at 760 mmHg

- フラッシュポイント: 180.3℃

- 屈折率: 1.4945 (estimate)

- PSA: 57.53000

- LogP: 1.39880

- じょうきあつ: 0.0±0.8 mmHg at 25°C

3-Hydroxy-5-methylbenzoic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Hydroxy-5-methylbenzoic acid 税関データ

- 税関コード:2918290000

- 税関データ:

中国税関コード:

2918290000概要:

2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%

3-Hydroxy-5-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A4942612-100g |

3-HYDROXY-5-METHYL-BENZOIC ACID |

585-81-9 | 97% | 100g |

RMB 4799.20 | 2025-02-21 | |

| eNovation Chemicals LLC | D405037-25g |

3-hydroxy-5-methylbenzoic acid |

585-81-9 | 97% | 25g |

$960 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068583-250mg |

3,5-Cresotic acid |

585-81-9 | 98% | 250mg |

¥68.00 | 2024-05-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068583-1g |

3,5-Cresotic acid |

585-81-9 | 98% | 1g |

¥191.00 | 2024-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0741-1G |

3-hydroxy-5-methylbenzoic acid |

585-81-9 | 95% | 1g |

¥ 363.00 | 2023-03-19 | |

| TRC | C782050-5g |

3,5-Cresotic Acid |

585-81-9 | 5g |

$ 545.00 | 2022-06-06 | ||

| Chemenu | CM157910-10g |

3-hydroxy-5-methylbenzoic acid |

585-81-9 | 95%+ | 10g |

$180 | 2022-12-31 | |

| Chemenu | CM157910-25g |

3-hydroxy-5-methylbenzoic acid |

585-81-9 | 95%+ | 25g |

$354 | 2022-12-31 | |

| Ambeed | A166372-1g |

3-Hydroxy-5-methylbenzoic acid |

585-81-9 | 98% | 1g |

$31.0 | 2025-02-25 | |

| Ambeed | A166372-10g |

3-Hydroxy-5-methylbenzoic acid |

585-81-9 | 98% | 10g |

$160.0 | 2025-02-25 |

3-Hydroxy-5-methylbenzoic acid 関連文献

-

1. 764. The chemistry of fungi. Part XLVII. The constitution of ergochrysin A, secalonic acid A, and secalonic acid BJ. W. ApSimon,J. A. Corran,N. G. Creasey,W. Marlow,W. B. Whalley,K. Y. Sim J. Chem. Soc. 1965 4144

-

2. 373. The chemistry of fungi. Part XXXV. A preliminary investigation of ergoflavinG. Eglinton,F. E. King,G. Lloyd,J. W. Loder,J. R. Marshall,Alexander Robertson,W. B. Whalley J. Chem. Soc. 1958 1833

-

Lufeng Ouyang,Zhigeng Lin,Shiqi Li,Baoyin Chen,Jidan Liu,Wen-Jing Shi,Liyao Zheng Org. Chem. Front. 2021 8 6816

3-Hydroxy-5-methylbenzoic acidに関する追加情報

Introduction to 3-Hydroxy-5-methylbenzoic acid (CAS No. 585-81-9)

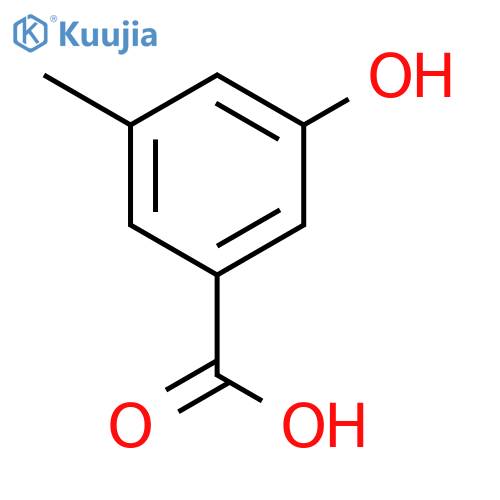

3-Hydroxy-5-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 585-81-9, is a significant organic compound with a broad spectrum of applications in pharmaceuticals, agrochemicals, and material science. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of both hydroxyl and methyl substituents on its aromatic ring. The structural features of 3-Hydroxy-5-methylbenzoic acid contribute to its unique chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various industrial and biological applications.

The molecular formula of 3-Hydroxy-5-methylbenzoic acid is C₈H₈O₃, reflecting its composition of eight carbon atoms, eight hydrogen atoms, and three oxygen atoms. The hydroxyl group at the third position and the methyl group at the fifth position on the benzene ring introduce polarity and reactivity, enabling diverse chemical modifications. These functional groups make 3-Hydroxy-5-methylbenzoic acid a versatile building block for synthesizing more complex molecules, including pharmaceutical intermediates and specialty chemicals.

In recent years, 3-Hydroxy-5-methylbenzoic acid has garnered attention in the field of drug discovery due to its potential pharmacological properties. Studies have demonstrated that benzoic acid derivatives can exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. The presence of both hydroxyl and methyl groups enhances the compound's ability to interact with biological targets, making it a promising candidate for further investigation.

One of the most compelling aspects of 3-Hydroxy-5-methylbenzoic acid is its role in synthesizing natural products and their analogs. For instance, researchers have explored its utility in creating derivatives that mimic the structures of known bioactive compounds. This approach has led to the development of novel molecules with enhanced therapeutic potential. The compound's structural flexibility allows chemists to modify its framework in numerous ways, enabling the design of customized derivatives tailored for specific applications.

Recent advancements in computational chemistry have further highlighted the significance of 3-Hydroxy-5-methylbenzoic acid. Molecular modeling studies have revealed that this compound can act as a scaffold for designing drugs with improved solubility and bioavailability. By optimizing its structure through computational methods, scientists can predict how modifications will affect its pharmacokinetic properties. This has opened up new avenues for developing more effective pharmaceuticals.

The agrochemical industry also benefits from the applications of 3-Hydroxy-5-methylbenzoic acid. Its derivatives have been investigated as potential intermediates for synthesizing plant growth regulators and pesticides. The compound's ability to influence plant metabolic pathways makes it a valuable asset in developing sustainable agricultural solutions. Additionally, its environmental compatibility ensures that it can be used without posing significant risks to ecosystems.

In material science, 3-Hydroxy-5-methylbenzoic acid has been explored for its potential use in creating advanced polymers and coatings. Its aromatic structure provides stability and durability, making it suitable for high-performance materials. Researchers have also investigated its role in developing conductive polymers, which could revolutionize electronics and energy storage technologies.

The synthesis of 3-Hydroxy-5-methylbenzoic acid typically involves well-established organic reactions such as esterification, hydrolysis, and oxidation. Advances in green chemistry have led to more sustainable synthetic routes, reducing waste and energy consumption. These environmentally friendly methods align with global efforts to promote sustainable industrial practices.

Future research directions for 3-Hydroxy-5-methylbenzoic acid include exploring its role in nanotechnology and biomedicine. Its unique chemical properties make it a candidate for developing novel drug delivery systems and diagnostic tools. For instance, nanoparticles functionalized with 3-Hydroxy-5-methylbenzoic acid could enhance targeted drug delivery, improving therapeutic outcomes.

The compound's potential in regenerative medicine is also an area of growing interest. Studies suggest that benzoic acid derivatives can stimulate cell proliferation and differentiation, making them useful in tissue engineering applications. By integrating 3-Hydroxy-5-methylbenzoic acid into biomaterials designed for tissue regeneration, researchers aim to develop innovative solutions for healing injuries and treating degenerative diseases.

In conclusion,3-Hydroxy-5-methylbenzoic acid (CAS No. 585-81-9) is a multifaceted compound with extensive applications across multiple industries. Its structural versatility and biological activity make it a valuable asset in pharmaceuticals、agrochemicals、and material science。 As research continues to uncover new uses for this compound,its importance is likely to grow,driving innovation across scientific disciplines。

585-81-9 (3-Hydroxy-5-methylbenzoic acid) 関連製品

- 99-96-7(4-Hydroxybenzoic acid)

- 618-83-7(5-Hydroxyisophthalic acid)

- 99-10-5(3,5-Dihydroxybenzoic acid)

- 586-30-1(3-Hydroxy-4-methylbenzoic acid)

- 149-91-7(Gallic acid)

- 578-39-2(4-Hydroxy-2-methylbenzoic acid)

- 171047-01-1(3'-Hydroxy-biphenyl-3-carboxylic Acid)

- 75056-97-2(4-Hydroxy-2,6-dimethylbenzoic acid)

- 220950-35-6(3'-Hydroxy-biphenyl-4-carboxylic Acid)

- 5995-86-8(Gallic acid hydrate)